REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][C:9]([F:12])([F:11])[F:10])[CH:3]=1.S(=O)(=O)(O)O.[N+:18]([O-])([OH:20])=[O:19]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:18]([O-:20])=[O:19])=[C:4]([O:8][C:9]([F:10])([F:11])[F:12])[CH:3]=1
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Name
|
|
Quantity
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1 mL
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Type
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reactant
|
Smiles
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FC1=CC(=CC=C1)OC(F)(F)F
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Name
|
|
Quantity
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1 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
solution
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Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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then poured onto ice
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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WASH
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Details
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washed with sodium hydroxide 1N
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CUSTOM
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Details
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The solvent was removed
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Type
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CUSTOM
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Details
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at room temperature
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Type
|
CUSTOM
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Details
|
A pale yellow oil (1 g) was recovered
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Type
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CUSTOM
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Details
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used without further purification
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Name
|
|
Type
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|
Smiles
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FC1=CC(=C(C=C1)[N+](=O)[O-])OC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |